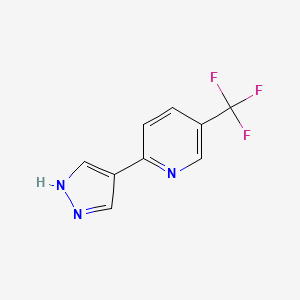

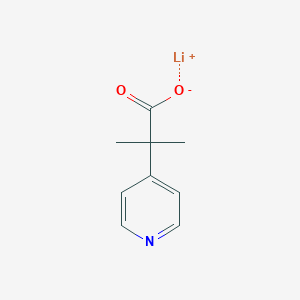

![molecular formula C17H15FN2OS2 B2869026 2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 942007-93-4](/img/structure/B2869026.png)

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide, also known as EFAVIRENZ, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. It is a potent inhibitor of HIV-1 replication and has been shown to be effective in reducing viral load and increasing CD4 cell counts in HIV-positive patients.

Aplicaciones Científicas De Investigación

Semiconductors for Plastic Electronics

The compound, being a thiazolo[5,4-d]thiazole derivative, has been identified as a promising building block in the synthesis of semiconductors for plastic electronics . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .

Organic Photovoltaics

Thiazolo[5,4-d]thiazole-based materials, including the compound , have shown high potential in the field of organic photovoltaics . Their high oxidative stability and efficient intermolecular π–π overlap make them suitable for use in organic solar cells .

Pesticidal Agents

Some benzothiazolylamino derivatives have been synthesized and evaluated as pesticidal agents . They have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

4. Organic Solar Cell (OSC) Device Structure The compound could potentially be used as a molecular donor in an organic solar cell (OSC) device structure . Its optical and electrical characteristics make it suitable for this application .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit cyclooxygenase , suggesting that this compound might also target similar enzymes or pathways.

Mode of Action

It is suggested that due to the excited state intramolecular proton transfer (esipt) properties, the compound exhibits emission characteristics . After coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .

Biochemical Pathways

Based on the frontier molecular orbitals, it was found that the degree of charge transfer gradually increased with an increase in solvent polarity . This suggests that the compound might interact with biochemical pathways involving charge transfer processes.

Pharmacokinetics

The compound has been characterized by nmr (1h and 13c) spectroscopy, high-resolution mass spectrometry, and elemental analysis, indicating good thermal stability and electrochemical stability .

Result of Action

The compound, along with its difluoroboron complexes, has been used as luminescent materials . All luminescent materials exhibit strong emission, low turn-on voltage (3.9-4.8 V), and the electroluminescence performance of the difluoroboron complex-based doped devices is superior to the ligand .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as solvent polarity . The excited state intramolecular proton transfer (ESIPT) reaction of the compound is gradually inhibited by increasing solvent polarity .

Propiedades

IUPAC Name |

2-(4-ethylsulfanylphenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS2/c1-2-22-13-6-3-11(4-7-13)9-16(21)20-17-19-14-8-5-12(18)10-15(14)23-17/h3-8,10H,2,9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZOCLFZBMGECE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

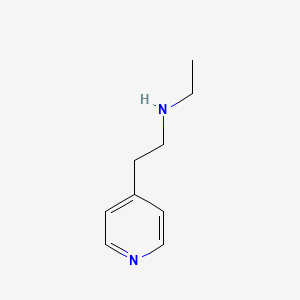

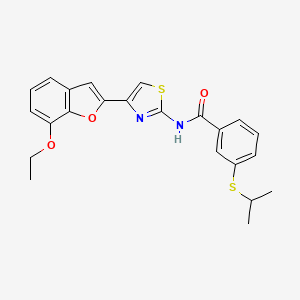

![1-cinnamyl-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2868945.png)

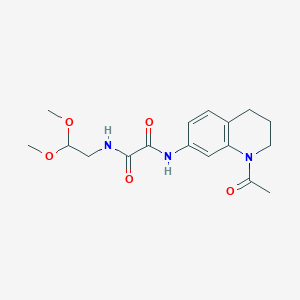

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 5-bromopyridine-3-carboxylate](/img/structure/B2868950.png)

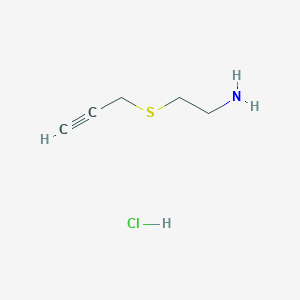

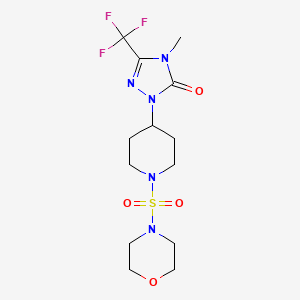

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2868952.png)

![N-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2868953.png)

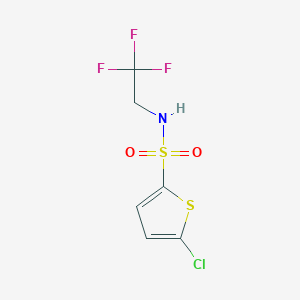

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2868955.png)

![2-Chloro-1-[1-(2-furanylmethyl)-2,5-dimethyl-3-pyrrolyl]ethanone](/img/structure/B2868956.png)